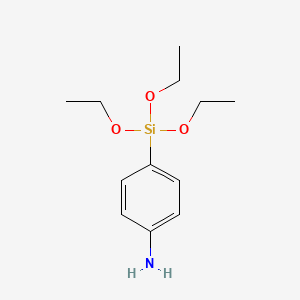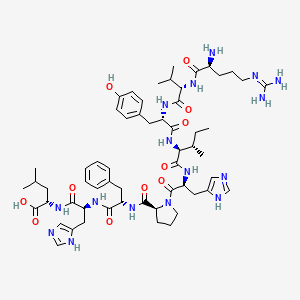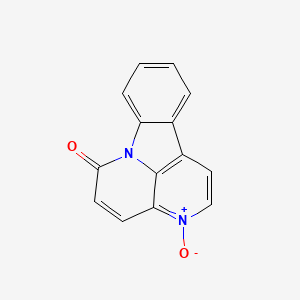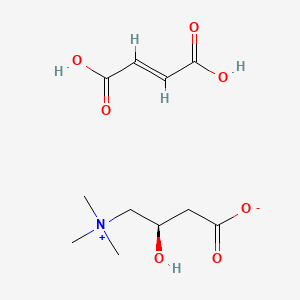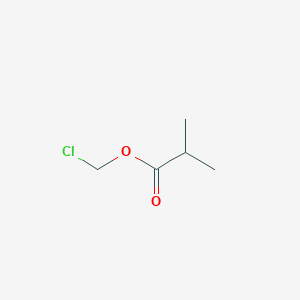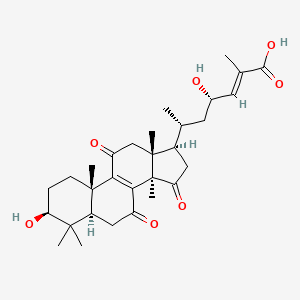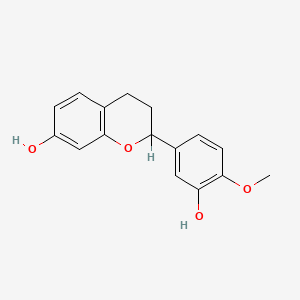
7,3'-Dihydroxy-4'-methoxyflavan
Descripción general
Descripción
7,3'-Dihydroxy-4'-methoxyflavan is a member of flavonoids and an ether.
This compound is a natural product found in Dracaena cinnabari, Broussonetia kazinoki, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The total synthesis of 7,3'-dihydroxy-4'-methoxyflavan has been accomplished, highlighting its chemical structure and potential for further chemical studies. This synthesis is crucial for understanding the compound's properties and applications (Xue et al., 2003).
Antimicrobial and Antioxidant Activities
- Isolated from the stem wood of Erythrina latissima, this compound exhibited antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. It also demonstrated weak radical scavenging properties, suggesting its potential as an antioxidant (Chacha et al., 2005).
Anti-Inflammatory Properties
- Extracted from Zephyranthes candida, this compound showed significant inhibitory effects on LPS-induced NO production in mouse macrophages. These findings suggest its potential use as an anti-inflammatory agent (Zhan et al., 2016).
Enantioselective Synthesis
- A highly enantioselective synthesis process for natural flavans, including this compound, was reported. This process is significant for producing specific enantiomers of the compound, which could have different biological activities and applications (Kessberg & Metz, 2016).
Potential Anticancer Properties
- Synthesis studies have suggested the potential of this compound as an anticancer agent. Although the specific mechanisms and effectiveness need further exploration, this indicates a promising area for medical research (Matsjeh et al., 2017).
Heme Oxygenase-1 Promotional Activities
- Compounds related to this compound isolated from silkworm droppings were found to increase the expression of heme oxygenase-1 (HO-1) in HepG2 cells. HO-1 is an antioxidant enzyme involved in suppressing inflammatory mediators, suggesting the compound's role in modulating oxidative stress and inflammation (Park et al., 2011).
Antimicrobial and Differentiation Properties
- Flavans including this compound extracted from Dracaena cambodiana displayed antimicrobial activities. This research highlights its potential in developing new antimicrobial agents (Liu et al., 2008).
Cytotoxicity and Anticancer Potential
- The synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone, closely related to this compound, demonstrated cytotoxicity against cervical and colon cancer cells. This suggests the compound's potential in cancer treatment (Chen et al., 2005).
Allelopathic Mechanism
- Isoflavanones, structurally similar to this compound, isolated from the root exudate of Desmodium uncinatum showed potential allelopathic properties. This suggests a role in plant ecology and possible agricultural applications (Tsanuo et al., 2003).
Antipicornavirus Activity
- Analogues of 4'-hydroxy-3-methoxyflavones, which are structurally related to this compound, showed potent antiviral activities against picornaviruses. This indicates potential use in antiviral drug development (De Meyer et al., 1991).
Propiedades
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTOSQKIOMIICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458442 | |
| Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; sweet aroma | |
| Record name | 3',7-Dihydroxy-4'-methoxyflavan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water; soluble in DMSO; slightly soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | 3',7-Dihydroxy-4'-methoxyflavan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
76426-35-2 | |
| Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


